3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine or acetic acid, and solvents like dichloromethane or ethanol are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and anticancer properties
Uniqueness
3-Benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research and drug development .
Properties
Molecular Formula |
C20H12Cl2N4OS |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H12Cl2N4OS/c21-14-7-6-13(11-15(14)22)16-8-9-17(27-16)19-25-26-18(23-24-20(26)28-19)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
UBNAXDMTBCAESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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